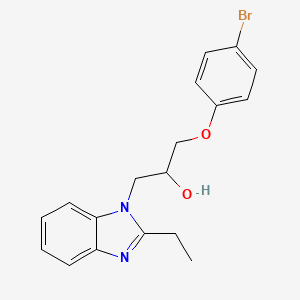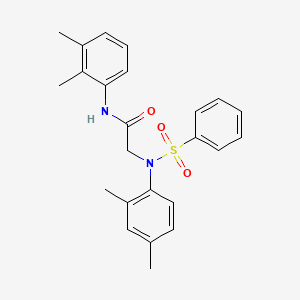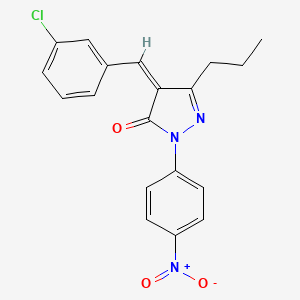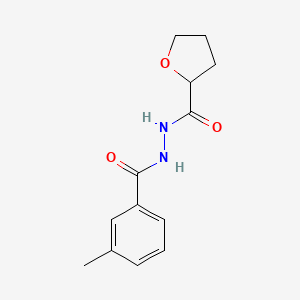![molecular formula C16H17N5O3 B3900354 N-(4-methoxyphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B3900354.png)
N-(4-methoxyphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide
Übersicht
Beschreibung
N-(4-methoxyphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide is a chemical compound that is widely used in scientific research. The compound is also known as MPBH and has been studied extensively for its potential applications in various fields of research.
Wirkmechanismus
MPBH works by reacting with reactive oxygen species to produce a fluorescent product. The compound has been shown to selectively react with superoxide and peroxynitrite, two of the most important reactive oxygen species in biological systems. The fluorescent product produced by MPBH can then be detected using a fluorescence microscope or other fluorescence-based techniques.
Biochemical and Physiological Effects:
MPBH has been shown to have a number of biochemical and physiological effects. For example, the compound has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species. MPBH has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPBH is its specificity for reactive oxygen species. This makes it an excellent tool for studying the role of reactive oxygen species in various biological processes. However, one limitation of MPBH is that it can be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on MPBH. Some possible areas of future research include:
1. Developing new synthesis methods for MPBH that are more efficient and cost-effective.
2. Studying the mechanism of action of MPBH in more detail to better understand its effects on biological systems.
3. Developing new applications for MPBH in areas such as drug discovery and environmental monitoring.
4. Studying the toxicology of MPBH in more detail to better understand its safety profile.
5. Developing new fluorescent probes based on the structure of MPBH that can selectively detect other reactive species in biological systems.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide is a compound that has many potential applications in scientific research. The compound has been extensively studied for its ability to detect reactive oxygen species and its potential anti-cancer and anti-inflammatory effects. While there are some limitations to its use, MPBH remains an important tool for studying the role of reactive oxygen species in various biological processes. There are also many potential future directions for research on MPBH, which could lead to new discoveries and applications in the future.
Wissenschaftliche Forschungsanwendungen
MPBH has been extensively studied for its potential applications in various fields of research. Some of the most notable applications of MPBH include its use as a fluorescent probe for detecting reactive oxygen species, as a potential anti-cancer agent, and as a tool for studying the role of reactive oxygen species in various biological processes.
Eigenschaften
IUPAC Name |
N-[(E)-[4-(4-methoxyanilino)-4-oxobutan-2-ylidene]amino]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-11(20-21-16(23)14-10-17-7-8-18-14)9-15(22)19-12-3-5-13(24-2)6-4-12/h3-8,10H,9H2,1-2H3,(H,19,22)(H,21,23)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLANFXQVHBNGC-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NC=CN=C1)CC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC=CN=C1)/CC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792177 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-butoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3900273.png)


![N'-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3900283.png)
![N'-[(4-fluorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3900294.png)
![N'-[(3-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3900295.png)
![4-tert-butyl-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B3900302.png)


![N-[(4-chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-isopropylaniline](/img/structure/B3900332.png)



